Molecular weight and formula of 4-(3,3,3-Trifluoropropyl)piperidine HCl
Molecular weight and formula of 4-(3,3,3-Trifluoropropyl)piperidine HCl
Executive Summary
4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride is a specialized fluorinated building block used in the synthesis of pharmaceutical candidates. It serves as a bioisostere for propyl- or butyl-substituted piperidines, offering modulated lipophilicity and enhanced metabolic stability against oxidative degradation (specifically
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
-
Systematic Name: 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
-
Synonyms: 4-(3,3,3-Trifluoropropyl)piperidinium chloride
-
CAS Number (Free Base): Not widely indexed (PubChem CID: 83914999)
-
CAS Number (HCl Salt): Custom synthesis (often referenced in patents as intermediate)
Molecular Data
The following data is calculated based on standard atomic weights (
| Property | Value | Notes |
| Molecular Formula (Salt) | C | C |
| Molecular Weight (Salt) | 217.66 g/mol | Exact Mass: 217.0845 |
| Molecular Formula (Base) | C | Free amine form |
| Molecular Weight (Base) | 181.20 g/mol | |
| Physical State | White to off-white solid | Hygroscopic crystalline powder |
| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |
| pKa (Calculated) | ~9.8 - 10.2 | The electron-withdrawing CF |
Structural Analysis
The molecule consists of a saturated piperidine ring substituted at the C4 position with a propyl chain terminating in a trifluoromethyl group (
-
Fluorine Effect: The terminal CF
group increases lipophilicity and blocks metabolic oxidation at the chain end. -
Linker Length: The propyl linker (
) provides sufficient distance to allow the CF group to access deep hydrophobic pockets in target proteins (e.g., GPCRs, Ion Channels).
Synthetic Routes & Manufacturing
Two primary routes are established for the synthesis of this scaffold. Route A is preferred for laboratory scale (gram-level) due to the availability of starting materials, while Route B is scalable for process chemistry.
Route A: Alkylation of 4-Picoline (The "Chain Extension" Method)
This method utilizes the acidity of the methyl protons in 4-picoline to introduce the fluorinated chain, followed by ring reduction.
-
Step 1: Lithiation. 4-Picoline is treated with Lithium Diisopropylamide (LDA) at -78°C in THF to generate the lithiated species.
-
Step 2: Alkylation. 2,2,2-Trifluoroethyl triflate (or iodide) is added. The nucleophilic attack extends the methyl group to a trifluoropropyl chain.
-
Reaction:
-
-
Step 3: Hydrogenation. The substituted pyridine is hydrogenated using PtO
(Adams' catalyst) or Pd/C in acidic media (HCl/EtOH) at 50-60 psi H . -
Step 4: Salt Formation. The crude mixture is concentrated and recrystallized from EtOH/Et
O to yield the HCl salt.
Route B: Wittig-Hydrogenation Strategy (The "Piperidone" Method)
Preferred when avoiding strong bases or pyridine intermediates.
-
Step 1: Wittig Olefination. N-Boc-4-piperidone reacts with (3,3,3-trifluoropropyl)triphenylphosphonium iodide (generated from the alkyl iodide and PPh
) and base (NaHMDS) to form the alkene. -
Step 2: Reduction. Catalytic hydrogenation (Pd/C) reduces the exocyclic double bond.
-
Step 3: Deprotection. Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the final hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Preferred synthetic pathway via 4-picoline alkylation and reduction.
Applications in Medicinal Chemistry
Metabolic Stability ( -Blockade)
In drug metabolism, alkyl chains are prone to oxidation at the terminal (
-
Mechanism: Replacing the terminal
with significantly increases the bond dissociation energy (C-F vs C-H), effectively blocking this metabolic "soft spot." -
Outcome: Extended half-life (
) and reduced clearance ( ).
Lipophilicity Modulation
The trifluoromethyl group is highly lipophilic.
-
LogP Impact: Substituting a propyl group with a trifluoropropyl group typically increases cLogP by ~0.8 - 1.2 units.
-
Utility: This is useful for improving blood-brain barrier (BBB) penetration or increasing affinity for hydrophobic binding pockets (e.g., S1 pockets in proteases).
Strategic Decision Tree
Use the following logic to determine if this building block is appropriate for your lead optimization campaign.
Figure 2: Decision matrix for selecting fluorinated piperidine scaffolds.
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. Store in a tightly sealed container, preferably within a desiccator.
-
Temperature: Stable at room temperature (20-25°C) for short term; -20°C recommended for long-term storage to prevent slow discoloration.
Safety Precautions (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (2025).[4] Compound Summary: 4-(3,3,3-trifluoropropyl)piperidine.[5] National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hagmann, W. K. (2008).[4] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 4-[3-(Trifluoromethyl)phenoxy]piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
